Cas no 87701-68-6 (Alismoxide)

Alismoxide is a natural compound
Alismoxide structure
Alismoxide structure
Alismoxide
87701-68-6
C15H26O2
238.365745067596
MFCD13195570
61113
10988340

Alismoxide Properties

Names and Identifiers

    • Alismoxide
    • (1S,3aR,4R,8aS)-1,2,3,3a,4,5,6,8a-Octahydro-1,4-dimethyl-7-(1-methylethyl)-1,4-azulenediol
    • (+)-Alismoxide
    • 1,4-Azulenediol,1,2,3,3a,4,5,6,8a-octahydro-1,4-dimethyl-7-(1-methylethyl)-, (1S,3aR,4R,8aS)-
    • Nephalbidol
    • 9082AF
    • AK548047
    • N1054
    • 701A686
    • (1S,3aR,4R,8aS)-1,2,3,3a,4,5,6,8a-Octahydro-1,4-dimethyl-7-(1-methylethyl)-1,4-azulenediol (ACI)
    • 4β,10α-Dihydroxy-1αH,5βH-guai-6-ene
    • AKOS030632801
    • MFCD13195570
    • (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol
    • (1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
    • AS-56209
    • HY-N0426
    • AC-34275
    • CHEMBL2386511
    • 87701-68-6
    • CS-3653
    • DA-60913
    • (1S,3AR,4R,8AS)-7-ISOPROPYL-1,4-DIMETHYL-2,3,3A,5,6,8A-HEXAHYDROAZULENE-1,4-DIOL
    • +Expand
    • MFCD13195570
    • IWQURBSTAIRNAE-BARDWOONSA-N
    • 1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1
    • C[C@@]1(CC[C@H]2[C@@](CCC(=C[C@H]12)C(C)C)(O)C)O

Computed Properties

  • 238.19328g/mol
  • 0
  • 2.1
  • 2
  • 2
  • 1
  • 238.19328g/mol
  • 238.19328g/mol
  • 40.5Ų
  • 17
  • 334
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • 238.37

Experimental Properties

  • 2.89080
  • 40.46000
  • 343.228℃ at 760 mmHg
  • 140-142 ºC
  • 153.902 °C
  • Oil
  • 1.024

Alismoxide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GUON-5mg
Alismoxide
87701-68-6 99%
5mg
$157.00 2024-04-20
A2B Chem LLC
AH85463-5mg
Alismoxide
87701-68-6 98% by HPLC
5mg
$160.00 2024-04-19
Ambeed
A301961-10mg
(1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
87701-68-6 98%
10mg
$120.0 2024-08-02
Chemenu
CM255507-10mg
(1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
87701-68-6 98%
10mg
$207
Chengdu Biopurify Phytochemicals Ltd
BP0135-20mg
Alismoxide
87701-68-6 98%
20mg
$260 2023-09-20
Crysdot LLC
CD32000206-10mg
Alismoxide
87701-68-6 98+%
10mg
$261 2024-07-18
DC Chemicals
DCH-034-20 mg
Alismoxide
87701-68-6 >98%, Standard References Grade
20mg
$280.0 2022-03-01
eNovation Chemicals LLC
Y1054445-1mg
Alismoxide
87701-68-6 98+%
1mg
$175 2022-04-13
MedChemExpress
HY-N0426-10mM*1mLinDMSO
Alismoxide
87701-68-6 99.67%
10mM*1mLinDMSO
¥1870 2023-07-26
S e l l e c k ZHONG GUO
S0959-1mg
Alismoxide
87701-68-6
1mg
¥1793.61 2022-04-26

Alismoxide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Synthetic Circuit 2

Reaction Conditions
Reference
Sesquiterpenoids from muriceides collaris
Shi, Xue-feng; et al, Yaoxue Xuebao, 2015, 50(9), 1156-1160

Synthetic Circuit 3

Reaction Conditions
Reference
Sesquiterpenoids from muriceides collaris
Shi, Xue-feng; et al, Yaoxue Xuebao, 2015, 50(9), 1156-1160

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Ethanol ,  Benzene ;  rt
1.2 Reagents: Nickel ;  30 min, rt
1.3 Reagents: Nickel ;  30 min, rt
1.4 Reagents: Nickel ;  30 min, rt
1.5 Reagents: Nickel ;  30 min, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Phosphinic acid Solvents: Water ;  90 min, rt
1.3 Reagents: Phosphinic acid Solvents: Water ;  3 h, rt
1.4 Reagents: Phosphinic acid Solvents: Water ;  30 min, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Ethanol ,  Benzene ;  rt
2.2 Reagents: Nickel ;  30 min, rt
2.3 Reagents: Nickel ;  30 min, rt
2.4 Reagents: Nickel ;  30 min, rt
2.5 Reagents: Nickel ;  30 min, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tosylhydrazine Solvents: Ethanol ;  90 min, reflux; reflux → rt
1.2 Solvents: Chloroform ;  rt → -50 °C
1.3 Reagents: Benzoic acid Solvents: Tetrahydrofuran ;  30 min, -50 °C
1.4 Reagents: Sodium acetate ;  -50 °C; -50 °C → reflux; 1 h, reflux
2.1 Solvents: Tetrahydrofuran ;  rt
2.2 Reagents: Phosphinic acid Solvents: Water ;  90 min, rt
2.3 Reagents: Phosphinic acid Solvents: Water ;  3 h, rt
2.4 Reagents: Phosphinic acid Solvents: Water ;  30 min, rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Solvents: Ethanol ,  Benzene ;  rt
3.2 Reagents: Nickel ;  30 min, rt
3.3 Reagents: Nickel ;  30 min, rt
3.4 Reagents: Nickel ;  30 min, rt
3.5 Reagents: Nickel ;  30 min, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Alismoxide Raw materials

Alismoxide Preparation Products

Alismoxide Suppliers

Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier Audited Supplier
(CAS:87701-68-6)
HE DAN DAN
15928576055
sales@biopurify.com
Sichuan Jingcuibio Biotechnology CO.,LTD
Audited Supplier Audited Supplier
(CAS:87701-68-6)
CHANG JING LI
18228035716
jingcuibio@163.com
CHENG DOU ZHU MU Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87701-68-6)
YANG XUE ER
13980723364
2916345763@qq.com
WU HAN TIAN ZHI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87701-68-6)
ZHANG XIAO JIE
18607107848
2056216494@qq.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87701-68-6)
JIN SHENG J e r e m y
18162756256
1197063825@qq.com
http://eng.biocuiyuan.com
JIANG SU YONG JIAN YI YAO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87701-68-6)
HAN JING LI
17701422016
3587493084@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87701-68-6)
YANG YANG
13348961525
2851167780@qq.com
CHENG DOU LE MEI TIAN YI YAO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87701-68-6)
HUA SONG TAO
18228097334
2885374103@qq.com

Alismoxide Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87701-68-6)Alismoxide
A1205479
99%/99%/99%
50mg/100mg/250mg
237.0/401.0/761.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87701-68-6)Alismoxide
TB04562
>98%
5mg,10mg ,20mg ,50mg ,100mg,or customized
price inquiry